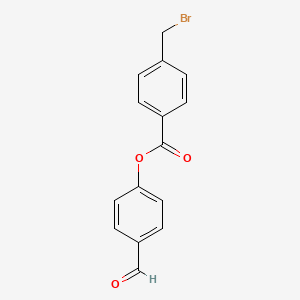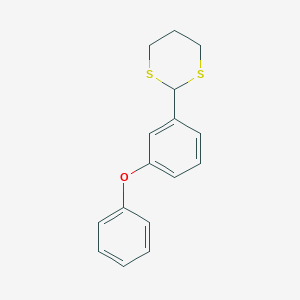![molecular formula C21H21NO2 B15167938 {3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol CAS No. 650600-58-1](/img/structure/B15167938.png)
{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol typically involves multi-step organic reactions. One common method is the reduction of Schiff bases, which are formed by the condensation of aromatic amines with aromatic aldehydes. For instance, the reaction between 3-methoxybenzaldehyde and 4-methylphenylamine can yield the corresponding Schiff base, which is then reduced using a reducing agent like sodium borohydride (NaBH4) to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which {3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methoxyphenyl)methylene]amino]phenol
- 4-Amino-3-methylphenol
Uniqueness
{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and biological activities
Properties
CAS No. |
650600-58-1 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[3-(N-(3-methoxyphenyl)-4-methylanilino)phenyl]methanol |
InChI |
InChI=1S/C21H21NO2/c1-16-9-11-18(12-10-16)22(19-6-3-5-17(13-19)15-23)20-7-4-8-21(14-20)24-2/h3-14,23H,15H2,1-2H3 |
InChI Key |
HNPJBVYQWPTNLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC(=CC=C2)OC)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


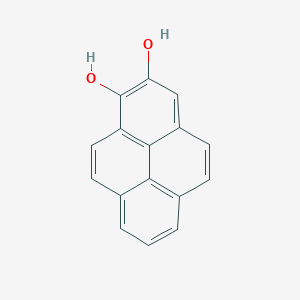


![Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-](/img/structure/B15167881.png)

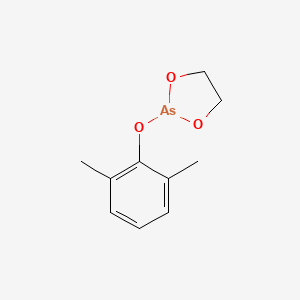
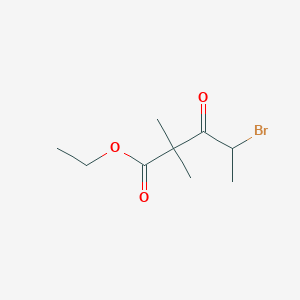
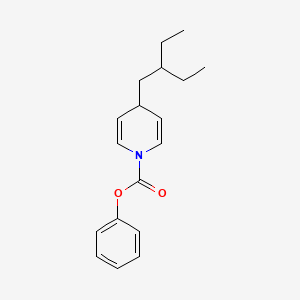
![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
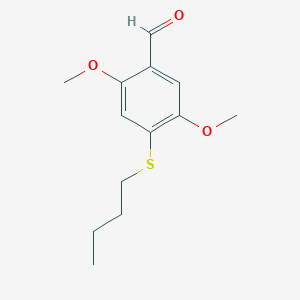
![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)
